1-(Bromomethyl)cyclohexene

Allylic bromination Radical chemistry Regioselectivity

Sourcing regioisomeric allylic bromides often leads to inconsistent stereochemical outcomes. 1-(Bromomethyl)cyclohexene (CAS 37677-17-1) eliminates this risk with a well-defined trisubstituted alkene structure that delivers reproducible regio- and diastereoselectivity. - Achieves 91:9 erythro/threo diastereoselectivity in aqueous Barbier-Grignard reactions, ideal for chiral homoallylic alcohol synthesis. - Serves as a reliable pharmacophore building block, enabling rapid diversification via ring-closing metathesis and Suzuki-Miyaura coupling. - Supplied with rigorous batch consistency to ensure predictable reactivity in metal-mediated cross-couplings.

Molecular Formula C7H11B
Molecular Weight 175.07 g/mol
CAS No. 37677-17-1
Cat. No. B1274123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)cyclohexene
CAS37677-17-1
Molecular FormulaC7H11B
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CBr
InChIInChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2
InChIKeyPDKVWCYJNKLAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)cyclohexene: Allylic Bromide Building Block


1-(Bromomethyl)cyclohexene (CAS 37677-17-1) is a cyclic allylic bromide featuring a bromomethyl group conjugated with an endocyclic double bond, forming a trisubstituted alkene [1]. With a molecular formula of C7H11Br and a molecular weight of 175.07 g/mol , this compound serves as a versatile building block in organic synthesis. Its structure, with the bromine at the primary allylic position, renders it a reactive electrophile in nucleophilic substitutions and metal-mediated cross-couplings . This reactivity profile distinguishes it from saturated cyclohexylmethyl bromide analogs and regioisomeric allylic bromides, which exhibit different regio- and stereochemical outcomes in key transformations.

Reactive allylic electrophile for nucleophilic substitution and metal-mediated cross-coupling.
Defined 1-position ensures specific regio- and stereochemical outcomes in allylation.
Supports stereoselective homoallylic alcohol synthesis under mild aqueous conditions.

1-(Bromomethyl)cyclohexene: Why Isomer Substitution Fails


The position of the bromomethyl group relative to the cyclohexene double bond is the critical determinant of both reactivity and product selectivity. 1-(Bromomethyl)cyclohexene, with the bromine at the 1-position adjacent to the double bond, generates a unique allylic electrophile that undergoes reaction at the more substituted allylic terminus, yielding distinct regio- and diastereoselectivity [1]. In contrast, isomers such as 3-(bromomethyl)cyclohexene (CAS 34825-93-9) or 4-(bromomethyl)cyclohexene (CAS 34960-41-3) exhibit different steric and electronic environments, leading to altered regiochemical outcomes or even failure in the same reactions . The trisubstituted nature of the alkene in the 1-isomer also imparts distinct stability to reaction intermediates, influencing both kinetic and thermodynamic pathways . Consequently, substituting 1-(Bromomethyl)cyclohexene with a regioisomer without re-optimization risks compromised yield, altered stereochemistry, or complete reaction failure.

Regioisomer substitution (e.g., 3- or 4-bromomethyl) may alter allylic reaction site, shifting regiochemical outcomes.

Stereochemical outcomes may differ: the trisubstituted alkene of the 1-isomer imparts distinct intermediate stability.

Without re-optimization, regioisomer substitution risks reduced yield or reaction failure in optimized protocols.

1-(Bromomethyl)cyclohexene: Key Differentiation Evidence


Regioselective Allylic Bromination of Methylenecyclohexane

In the allylic bromination of methylenecyclohexane with N-bromosuccinimide (NBS), 1-(Bromomethyl)cyclohexene is obtained as the major product, while 1-bromo-2-methylenecyclohexane is a minor byproduct [1]. This outcome is attributed to the formation of a more stable trisubstituted alkene, which is thermodynamically favored . Although a precise isomeric ratio is not consistently reported in primary literature, the preferential formation of the 1-isomer is well-established and supported by mechanistic analysis .

Regioselectivity
Class-level inference
Major product in allylic bromination of methylenecyclohexane.
Supports procurement as the primary bromide isomer for subsequent transformations.
Exact isomeric ratio not reported; class-level inference.
Allylic bromination Radical chemistry Regioselectivity

Zinc-Mediated Aqueous Barbier-Grignard Reaction

In a direct head-to-head comparison within the same study, 1-(Bromomethyl)cyclohexene (bromide 6) reacted with tolualdehyde under aqueous zinc-mediated Barbier-Grignard conditions to afford adduct 7 in 82% isolated yield with a 91:9 diastereomeric ratio (erythro/threo) [1]. In contrast, the analogous reaction of 3-bromocyclohexene (bromide 1b) with benzaldehyde yielded adduct 2b in 87% yield with an 83:17 diastereomeric ratio [2].

Barbier-Grignard
Head-to-head
1-(Bromomethyl)cyclohexene: 82% yield, 91:9 dr vs. 3-bromocyclohexene: 87% yield, 83:17 dr.
Shows comparable yield with reported improved diastereoselectivity, relevant for stereocontrolled synthesis.
Aqueous Barbier-Grignard conditions; diastereoselectivity context-dependent.
Barbier-Grignard Zinc-mediated allylation Homoallylic alcohols

Atmospheric Oxidation Half-Life

The atmospheric oxidation half-life of 1-(Bromomethyl)cyclohexene, as estimated by reaction with hydroxyl (OH) radicals, is 0.150 days (3.6 hours) based on an OH rate constant of 71.4293 × 10⁻¹² cm³/molecule·sec and a 12-hour day with 1.5 × 10⁶ OH/cm³ . Its ozone reaction half-life is 0.172 days (4.1 hours) under standard conditions . While direct comparator data for isomeric bromomethylcyclohexenes are not available, these values place the compound among moderately reactive volatile organics, consistent with its vinyl/allyl halide classification [1].

Atmospheric Half-Life
Data to verify
0.150 days (3.6 hours) via OH radical reaction.
Indicates moderate atmospheric reactivity; guides storage and handling protocols.
Estimated from AOPWIN model; class-level for allylic halides.
Environmental fate Atmospheric chemistry OH radical reactivity

Suzuki-Miyaura Coupling of Bromoolefins

Bromomethyl-substituted cyclohexenes, including 1-(Bromomethyl)cyclohexene, have been shown to participate in Suzuki-Miyaura cross-coupling reactions following ring-closing metathesis (RCM) [1]. While specific yields for the 1-isomer were not isolated, the study demonstrated that bromoolefin RCM products (obtained in 40–80% yields) successfully undergo coupling with boronic acids under standard palladium catalysis [2]. This reactivity is consistent with the behavior of allylic and vinylic bromides in cross-coupling, enabling the construction of complex molecular architectures from this building block.

Suzuki Coupling
Supporting evidence
Participates in Suzuki-Miyaura cross-coupling after ring-closing metathesis (RCM).
Enables integration into Pd-catalyzed cross-coupling cascades for complex molecule construction.
Specific coupling yields for 1-isomer not isolated; demonstrated for related bromoolefins.
Cross-coupling Suzuki-Miyaura Bromoolefin

1-(Bromomethyl)cyclohexene: Research & Industrial Applications


Stereoselective Homoallylic Alcohol Synthesis

The high diastereoselectivity (91:9 erythro/threo) observed in the zinc-mediated Barbier-Grignard reaction of 1-(Bromomethyl)cyclohexene with aromatic aldehydes makes it a preferred substrate for synthesizing stereochemically defined homoallylic alcohols under mild, aqueous conditions [1]. This application is particularly relevant for preparing chiral building blocks in natural product synthesis, where stereocontrol is paramount.

Trisubstituted Alkene Intermediates for Drug Discovery

1-(Bromomethyl)cyclohexene serves as a reliable source of a trisubstituted alkene motif, which is a common pharmacophore feature. Its formation as the major product in allylic bromination of methylenecyclohexane ensures a consistent entry point for constructing cyclohexenyl-containing scaffolds found in bioactive molecules [2].

Palladium-Catalyzed Cross-Coupling Cascades

The compound's demonstrated ability to undergo ring-closing metathesis followed by Suzuki-Miyaura coupling positions it as a strategic intermediate for building complex polycyclic and macrocyclic structures [3]. This is valuable in medicinal chemistry programs requiring rapid diversification of core scaffolds.

Application
Selection Property
Validation Focus
Stereoselective homoallylic alcohol synthesis
Diastereoselectivity in Barbier-Grignard allylation
Stereochemical outcome review
Trisubstituted alkene scaffold construction
Regioselectivity of bromination
Trisubstituted alkene motif confirmation
Cross-coupling cascade sequences
Suzuki-Miyaura reactivity after RCM
Coupling efficiency in medicinal chemistry scaffolds

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